
1,2-Diiodo-4-nitro-5-propoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diiodo-4-nitro-5-propoxybenzene is an organic compound with the molecular formula C9H8I2NO3 It is a derivative of benzene, where two iodine atoms, a nitro group, and a propoxy group are substituted at specific positions on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diiodo-4-nitro-5-propoxybenzene typically involves the iodination of a nitrobenzene derivative. One common method includes the diazotization of 2,6-diiodo-4-nitroaniline followed by treatment with potassium iodide . The reaction conditions often involve the use of concentrated sulfuric acid and phosphoric acid to facilitate the diazotization process. The mixture is then treated with potassium iodide to introduce the iodine atoms at the desired positions on the benzene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the hazardous reagents involved.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Diiodo-4-nitro-5-propoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of derivatives with different functional groups replacing the iodine atoms.
Reduction: Formation of 1,2-diamino-4-nitro-5-propoxybenzene.
Oxidation: Formation of 1,2-diiodo-4-nitro-5-propoxybenzaldehyde or 1,2-diiodo-4-nitro-5-propoxybenzoic acid.
Applications De Recherche Scientifique
1,2-Diiodo-4-nitro-5-propoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Diiodo-4-nitro-5-propoxybenzene depends on its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodine atoms can facilitate halogen bonding interactions. These interactions can influence the compound’s reactivity and its effects on biological systems. The exact pathways and molecular targets involved would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Diiodo-4-nitrobenzene: Lacks the propoxy group, making it less hydrophobic.
1,2-Diiodo-4-nitro-5-methoxybenzene: Contains a methoxy group instead of a propoxy group, affecting its solubility and reactivity.
1,2-Diiodo-4-nitro-5-ethoxybenzene: Contains an ethoxy group, which is shorter than the propoxy group, influencing its steric and electronic properties.
Uniqueness
1,2-Diiodo-4-nitro-5-propoxybenzene is unique due to the presence of both iodine atoms and the propoxy group, which confer distinct chemical properties
Propriétés
Numéro CAS |
920504-10-5 |
|---|---|
Formule moléculaire |
C9H9I2NO3 |
Poids moléculaire |
432.98 g/mol |
Nom IUPAC |
1,2-diiodo-4-nitro-5-propoxybenzene |
InChI |
InChI=1S/C9H9I2NO3/c1-2-3-15-9-5-7(11)6(10)4-8(9)12(13)14/h4-5H,2-3H2,1H3 |
Clé InChI |
CQXINUDRNCUMJN-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC(=C(C=C1[N+](=O)[O-])I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


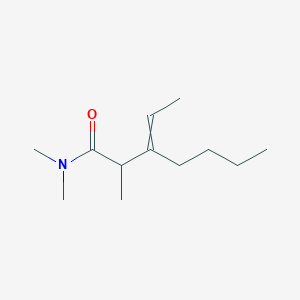
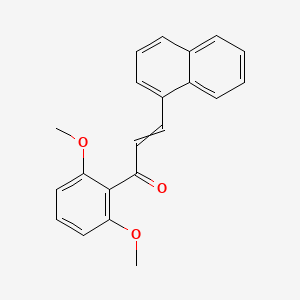
![2-[4-(2,4-Dichlorophenoxy)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14188965.png)
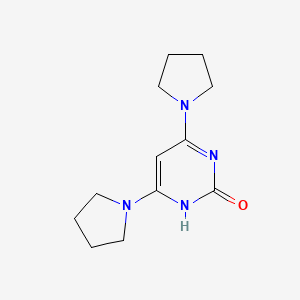
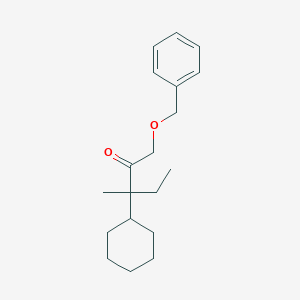
![3'-Methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro-1,1'-biphenyl](/img/structure/B14188989.png)




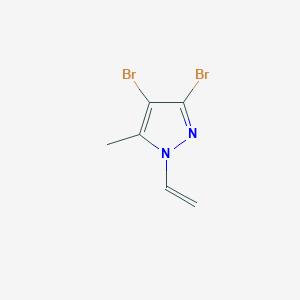


![4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14189027.png)
